

Investigating the Mechanism of Action of Isocalophyllic Acid: Application Notes and Protocols

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Compound of Interest

Compound Name: *Isocalophyllic acid*

Cat. No.: *B1231181*

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Introduction

Isocalophyllic acid, a natural compound isolated from *Calophyllum inophyllum*, has garnered interest for its potential therapeutic properties. This document provides detailed application notes and experimental protocols to facilitate research into its mechanism of action. The information presented herein is based on available scientific literature, primarily focusing on studies conducted with a diastereomeric mixture of calophyllic acid and **isocalophyllic acid**. It is crucial to note that the biological activities described may not be solely attributable to **isocalophyllic acid** and further investigation with the pure compound is warranted.

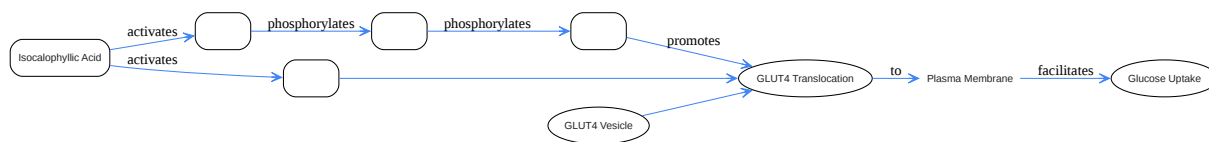
Data Presentation

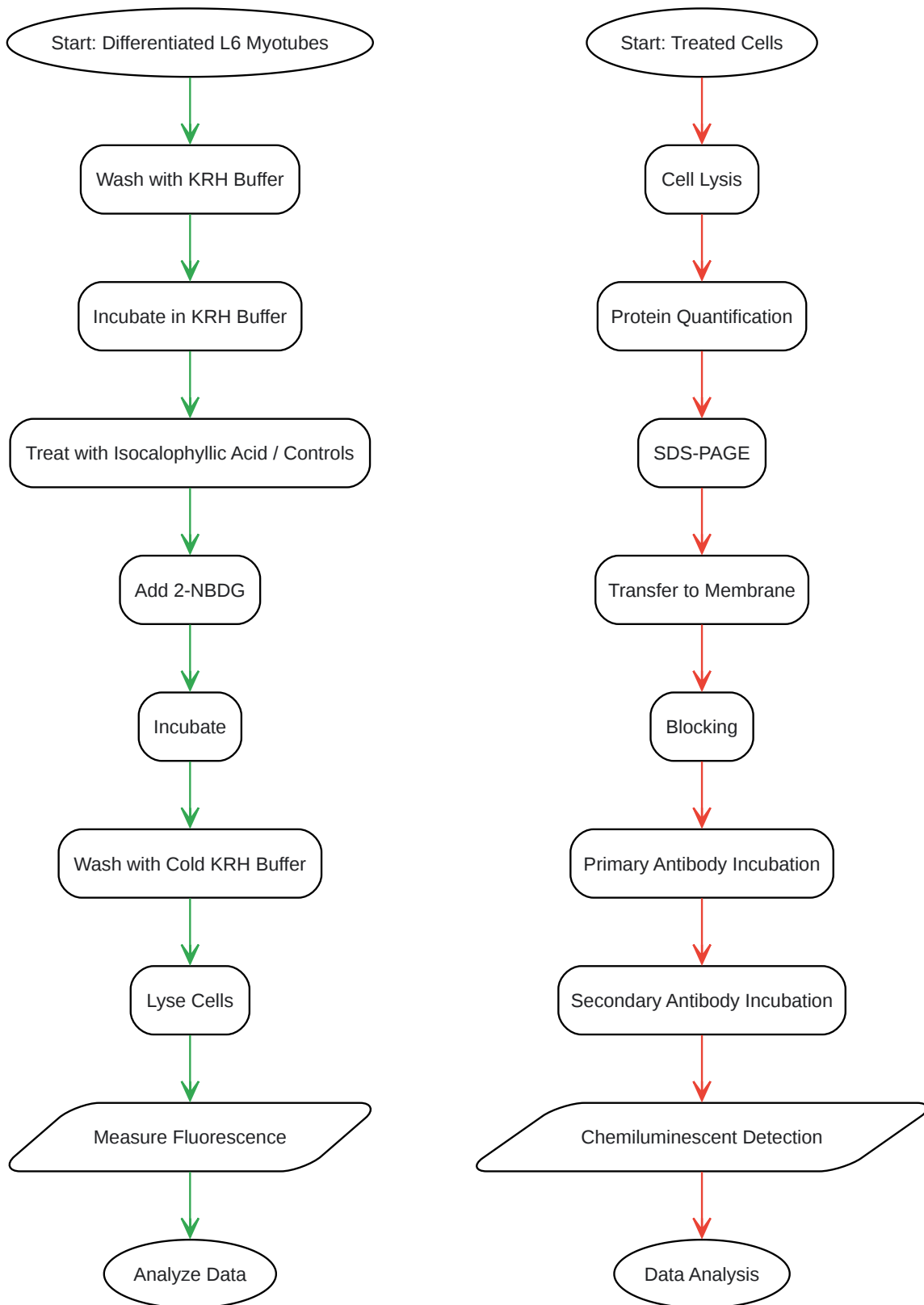
Currently, specific quantitative data for the singular action of **isocalophyllic acid** is limited in publicly available literature. The following table summarizes the key findings for a diastereomeric mixture of calophyllic acid and **isocalophyllic acid**.

Parameter	Observation	Cell Line	Putative Pathway	Reference
Glucose Uptake	Dose-dependent stimulation	L6 myotubes	PI-3-Kinase and ERK1/2	[1]
GLUT4 Translocation	Increased to plasma membrane	L6 myotubes	Downstream of PI-3-K/ERK1/2	[1]
Protein Phosphorylation	Increased phosphorylation of AKT, AS160, and ERK1/2	L6 myotubes	PI-3-Kinase and ERK1/2	[1]

Signaling Pathways

The diastereomeric mixture of calophyllic acid and **isocalophyllic acid** has been shown to stimulate glucose uptake in skeletal muscle cells by activating the Phosphatidylinositol-3-kinase (PI-3-K) and Extracellular signal-regulated kinase 1/2 (ERK1/2) pathways[1]. The activation of these pathways leads to the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby facilitating glucose entry into the cell.





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References

- 1. A Robust In Vitro Screening Assay to Identify NF- κ B Inhibitors for Inflammatory Muscle Diseases - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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